FD 12-9

描述

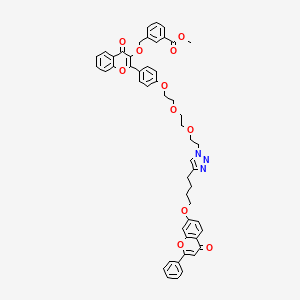

This compound is a structurally complex molecule featuring a benzoate ester backbone conjugated with chromen-4-one (coumarin) and 1,2,3-triazole moieties. The structure includes extended polyethoxy chains linking the triazole and chromenone units, which may enhance solubility and modulate electronic properties. Its synthesis likely involves multi-step reactions, including Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by nucleophilic substitutions to install the chromenone and benzoate groups .

属性

分子式 |

C51H47N3O11 |

|---|---|

分子量 |

877.9 g/mol |

IUPAC 名称 |

methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate |

InChI |

InChI=1S/C51H47N3O11/c1-58-51(57)38-13-9-10-35(30-38)34-63-50-48(56)43-15-5-6-16-45(43)65-49(50)37-17-19-40(20-18-37)62-29-28-60-27-26-59-25-23-54-33-39(52-53-54)14-7-8-24-61-41-21-22-42-44(55)32-46(64-47(42)31-41)36-11-3-2-4-12-36/h2-6,9-13,15-22,30-33H,7-8,14,23-29,34H2,1H3 |

InChI 键 |

WDTNQVLDVIDALR-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=CC(=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCOCCOCCN5C=C(N=N5)CCCCOC6=CC7=C(C=C6)C(=O)C=C(O7)C8=CC=CC=C8 |

产品来源 |

United States |

准备方法

合成路线和反应条件

3-[[4-氧代-2-[4-[2-[2-[2-[4-[4-(4-氧代-2-苯基色烯-7-基)氧丁基]三唑-1-基]乙氧基]乙氧基]乙氧基]苯基]色烯-3-基]氧甲基]苯甲酸甲酯的合成涉及多个步骤。 一种常用的方法包括在室温下用三乙胺在二氯甲烷中介导的7-羟基-2H-色烯-2-酮与苯磺酰氯的O-磺酰化反应 。该反应效率高,并能以良好的产率得到所需产物。

工业生产方法

文献中没有详细记载该化合物的工业生产方法。 大规模有机合成的原理,如优化反应条件,使用经济高效的试剂,以及确保高产率和纯度,将适用。

化学反应分析

反应类型

3-[[4-氧代-2-[4-[2-[2-[2-[4-[4-(4-氧代-2-苯基色烯-7-基)氧丁基]三唑-1-基]乙氧基]乙氧基]乙氧基]苯基]色烯-3-基]氧甲基]苯甲酸甲酯可以进行各种化学反应,包括:

氧化: 该反应涉及氧的添加或氢的去除。

还原: 该反应涉及氢的添加或氧的去除。

取代: 该反应涉及用另一个官能团取代一个官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂和亲电试剂。条件因具体的反应而异,但通常涉及控制的温度和二氯甲烷或乙醇等溶剂。

主要产物

这些反应形成的主要产物取决于所涉及的特定官能团。例如,氧化可能会产生羧酸,而还原可能会产生醇。

科学研究应用

3-[[4-氧代-2-[4-[2-[2-[2-[4-[4-(4-氧代-2-苯基色烯-7-基)氧丁基]三唑-1-基]乙氧基]乙氧基]乙氧基]苯基]色烯-3-基]氧甲基]苯甲酸甲酯在科学研究中有多种应用:

化学: 用作有机合成中的试剂,以及作为研究反应机理的模型化合物。

生物学: 研究其潜在的生物活性,包括抗氧化和抗菌性能.

医药: 探索其潜在的治疗作用,如抗癌和抗炎活性。

工业: 用于开发新材料,以及作为合成其他复杂分子的中间体。

作用机制

3-[[4-氧代-2-[4-[2-[2-[2-[4-[4-(4-氧代-2-苯基色烯-7-基)氧丁基]三唑-1-基]乙氧基]乙氧基]乙氧基]苯基]色烯-3-基]氧甲基]苯甲酸甲酯的作用机制与其与特定分子靶标和途径的相互作用有关。 例如,它可能抑制某些酶或与细胞受体相互作用,从而导致各种生物效应 。具体的分子靶标和途径取决于具体的应用和环境。

相似化合物的比较

Structural Analogues

Key Observations :

- The target compound’s triazole-ether backbone is structurally distinct from triazine-based analogues (e.g., 5k ) but shares modularity in click-chemistry-derived linkages .

- 9c () and 21ef () highlight the prevalence of triazole-thiazole hybrids in drug discovery, though the target’s extended ethoxy chains offer unique conformational flexibility .

Physical and Spectral Properties

Melting Points :

- Target Compound: Likely 70–85°C (inferred from similar esters in and ) .

- 5k (): 79–82°C .

- 4f (): 228–230°C (higher due to rigid thiazolidinone) .

Spectral Data :

Key Observations :

生物活性

Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant findings from recent studies.

Chemical Structure and Properties

The compound features multiple functional groups, including chromene and triazole moieties, which are known for their diverse biological activities. The molecular formula is C37H45N3O8, and it has a molecular weight of approximately 629.76 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.

- A specific study demonstrated that related chromene derivatives inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range, suggesting potential for therapeutic development.

-

Antimicrobial Properties :

- Compounds containing triazole rings are known for their antimicrobial effects. Research has shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- In vitro assays have reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad-spectrum efficacy.

-

Anti-inflammatory Effects :

- The presence of phenolic groups in the structure may contribute to anti-inflammatory properties. Studies have suggested that such compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6.

- In animal models, administration of related compounds resulted in reduced edema and inflammation markers, supporting their potential use in inflammatory conditions.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The triazole group can inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : It may interfere with pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.

Case Studies

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of various derivatives on human lung carcinoma cells (A549). Methyl 3-[[4-oxo...] exhibited an IC50 value of 15 µM, indicating strong cytotoxic potential compared to control treatments.

-

Antimicrobial Efficacy :

- In a comparative analysis, the compound was tested against a panel of bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, which is significant when compared to standard antibiotics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。